molecular formula C9H7FN2O3 B3042359 8-FLUORO-6-NITRO-3,4-DIHYDROQUINOLIN-2(1H)-ONE CAS No. 590422-02-9

8-FLUORO-6-NITRO-3,4-DIHYDROQUINOLIN-2(1H)-ONE

Cat. No.: B3042359
CAS No.: 590422-02-9
M. Wt: 210.16 g/mol
InChI Key: LBDCPFWXDBCUKP-UHFFFAOYSA-N
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Description

8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the class of tetrahydroquinolines It is characterized by the presence of a fluorine atom at the 8th position and a nitro group at the 6th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves the nitration of 8-fluoro-3,4-dihydroquinolin-2(1H)-one. One common method involves dissolving 8-fluoro-3,4-dihydroquinolin-2(1H)-one in sulfuric acid, cooling the solution to -5°C, and then adding nitric acid as a 1:1 solution in water. The reaction mixture is stirred at -5°C for 20 minutes, followed by quenching with ice to precipitate the product. The product is then collected by filtration, dissolved in dichloromethane, dried, filtered, and concentrated. Chromatography on silica gel using 0-10% ethyl acetate in dichloromethane as the eluent yields the desired compound with a high yield of 92% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 8-fluoro-6-amino-3,4-dihydroquinolin-2(1H)-one.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with DNA replication in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitro-3,4-dihydroquinolin-2(1H)-one: Lacks the fluorine atom, which may affect its electronic properties and reactivity.

Uniqueness

8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the fluorine and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h3-4H,1-2H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDCPFWXDBCUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

8-Fluoro-3,4-dihydro-1H-quinolin-2-one [prepared according to the procedure found in EP0524846] (2.62 g, 0.0159 mol) is dissolved in concentrated sulfuric acid (20 ml) and cooled to −5° C. Nitric acid (70%, 1.02 ml, 0.0159 mol) is added dropwise and the reaction stirred at −5° C. for 20 minutes. The mixture is poured onto ice and the resulting precipitate collected by filtration, washed well with water, and dried under vacuum. Purification by flash column chromatography (30% ethyl acetate/hexane) gives the title compound as a light yellow solid (2.50 g, 75%); [M+H]+=211.
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75%

Synthesis routes and methods II

Procedure details

To a stirred solution of 8-fluoro-3,4-dihydroquinolin-2(1H)-one (see Example 41 for details), (5 g, 30.3 mmol) in sulfuric acid, cooled to −5° C. was added nitric acid, fuming (1.413 ml, 30.3 mmol) as a 1:1 mixture in water. The resulting mixture was stirred at −5° C. for 20 min. After 20 min the reaction was quenched via addition of ice, precipitating the product which was collected by filtration. The filter cake was dissolved in dichloromethane and a minimal amount of methanol, dried, filtered and concentrated onto silica gel then chromatographed using 0-10% ethyl acetate in dichloromethane to give the desired 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one (5.9 g, 28.1 mmol, 93% yield). 1H NMR (DMSO-d6) δ 10.73 (brs, 1H), 8.03 (m, 1H), 8.02 (m, 1H), 3.08 (t, J=7.5 Hz, 2H), 2.57 (t, J=7.5 Hz, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-FLUORO-6-NITRO-3,4-DIHYDROQUINOLIN-2(1H)-ONE
Reactant of Route 2
8-FLUORO-6-NITRO-3,4-DIHYDROQUINOLIN-2(1H)-ONE
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8-FLUORO-6-NITRO-3,4-DIHYDROQUINOLIN-2(1H)-ONE
Reactant of Route 5
8-FLUORO-6-NITRO-3,4-DIHYDROQUINOLIN-2(1H)-ONE
Reactant of Route 6
8-FLUORO-6-NITRO-3,4-DIHYDROQUINOLIN-2(1H)-ONE

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